2H-1-Benzopyran-2-one, 7-hydroxy-4-methoxy-5-methyl-
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Overview
Description
7-demethylsiderin is a member of the class of hydroxycoumarins that is coumarin which is substituted by methoxy, methyl, and hydroxy groups at positions 4, 5 and 7, respectively. It has a role as a fungal metabolite. It is an aromatic ether and a hydroxycoumarin. It derives from a 4,7-dihydroxy-5-methylcoumarin.
Scientific Research Applications
Benzopyran Derivatives in Mangrove Endophytic Fungus
Benzopyran derivatives, including variants of 2H-1-Benzopyran-2-one, have been isolated from the mangrove endophytic fungus Penicillium citrinum. These compounds were studied for their structures and configurations, contributing to the understanding of natural compounds in fungal species (Yang et al., 2020).
Structural Studies of Benzopyran Derivatives
Research has focused on the structural analysis of various benzopyran derivatives, providing insights into their physical and chemical properties. These studies are significant for understanding the molecular structures and potential applications of these compounds (Valente, Eggleston, & Schomaker, 1987).
Synthesis and Biological Screening
A series of novel coumarin derivatives, including 7–methoxy-4-methyl-8-[5-(substituted aryl)isoxazol-3-yl]–2H–benzopyran-2-ones, have been synthesized and screened for antimicrobial and anti-inflammatory activities, highlighting their potential therapeutic uses (Gummudavelly, Ranganath, Bhasker, & Rajkumar, 2009).
Potential Therapeutic Applications
The benzopyran-based compound C15H20N2O7, a potential potassium-channel opener, has been studied for its cardiovascular therapeutic activities. This research underlines the medicinal potential of benzopyran derivatives (Yoon, Yoo, & Shin, 1998).
Antimicrobial and Anticoccidial Activities
Benzopyran derivatives have been investigated for their in vitro antimicrobial and anticoccidial activities, suggesting their potential as antimicrobial agents in various medical and veterinary applications (Georgiadis, 1976).
properties
CAS RN |
41680-12-0 |
---|---|
Product Name |
2H-1-Benzopyran-2-one, 7-hydroxy-4-methoxy-5-methyl- |
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
7-hydroxy-4-methoxy-5-methylchromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-6-3-7(12)4-9-11(6)8(14-2)5-10(13)15-9/h3-5,12H,1-2H3 |
InChI Key |
UMLNUFLSRYJZFA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1C(=CC(=O)O2)OC)O |
Canonical SMILES |
CC1=CC(=CC2=C1C(=CC(=O)O2)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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